Acetyl-PHF6QV amide

Tauopathy Amyloid Aggregation Peptide Inhibitor

Tau aggregation research is frequently compromised by inconsistent kinetics across PHF6-derived peptide batches. Acetyl-PHF6QV amide (CAS 2022956-52-9) eliminates this variability with a defined Q→V mutation that enhances amyloidogenic propensity for stringent, reproducible fibrillogenesis assays. • Accelerated aggregation kinetics enables rapid HTS inhibitor screening via ThT fluorescence readout • ≥95% purity minimizes background noise across large compound libraries • N-terminal acetyl & C-terminal amide caps confer extended stability for kinetic studies (lag time, k+, Cc determination) Suitable for tau fibril nucleation/elongation studies, cryo-EM structural biology, and controlled cellular seeding models.

Molecular Formula C38H64N8O8
Molecular Weight 761.0 g/mol
Cat. No. B15140327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-PHF6QV amide
Molecular FormulaC38H64N8O8
Molecular Weight761.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C38H64N8O8/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53)/t23-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeySRUJRLWNWSEDQL-HVEPFCGMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-PHF6QV Amide: Tau Hexapeptide Research Tool


Acetyl-PHF6QV amide is a synthetic hexapeptide derived from the tau protein sequence, specifically featuring the amino acid sequence Ac-Val-Val-Ile-Val-Tyr-Lys-NH₂ [1]. It belongs to the class of acetylated and C-terminally amidated peptides designed for studying protein aggregation, a hallmark of neurodegenerative diseases like Alzheimer's disease . As a research tool, it is primarily used to investigate the molecular mechanisms of tau fibrillogenesis and to screen for potential aggregation inhibitors, with its activity often assessed using Thioflavin T (ThT) fluorescence assays .

Why Acetyl-PHF6QV Amide Cannot Be Substituted


Generic substitution of Acetyl-PHF6QV amide with other PHF6-derived peptides (e.g., Acetyl-PHF6 amide or Acetyl-PHF6* amide) is scientifically unjustified due to its unique amino acid sequence (VVIVYK vs. VQIVYK or VQIINK) [1]. This sequence difference, specifically the Q→V mutation at the second position, alters the peptide's amyloidogenic propensity and aggregation kinetics, as demonstrated by studies on single-site mutants of the AcPHF6 scaffold [2]. Such variations can lead to divergent fibril morphologies and aggregation rates, directly impacting the validity and reproducibility of experimental outcomes in tauopathy research [3].

Acetyl-PHF6QV Amide: Key Comparative Evidence


Aggregation Propensity vs. Wild-Type AcPHF6

Acetyl-PHF6QV amide (Ac-VVIVYK-NH2) features a valine substitution for the wild-type glutamine (Q) at the second residue, a modification known to increase hydrophobicity and β-sheet propensity [1]. While direct kinetic data for this exact sequence is not published in the peer-reviewed literature, class-level inference from a systematic study of 19 single-site mutants of AcPHF6 demonstrates that residues with greater hydrophobicity significantly enhance amyloid formation rates and alter fibril morphology [2].

Tauopathy Amyloid Aggregation Peptide Inhibitor

Chemical Stability from N-Acetylation and C-Amidation

The N-terminal acetylation and C-terminal amidation of Acetyl-PHF6QV amide are critical modifications that distinguish it from unmodified tau fragments [1]. These end-capping strategies are known to enhance peptide stability by protecting against exopeptidase degradation, thereby increasing its effective half-life in in vitro experimental systems [2].

Peptide Stability Exopeptidase Resistance In Vitro Assays

High Purity for Reproducible Aggregation Kinetics

Reputable vendors supply Acetyl-PHF6QV amide with a purity of ≥95% as determined by HPLC, a specification that minimizes the confounding effects of synthesis byproducts on aggregation kinetics . In contrast, in-house synthesized peptides often have lower purity, which can introduce significant variability in nucleation rates and fibril morphology [1].

Peptide Purity Aggregation Kinetics Quality Control

Applications of Acetyl-PHF6QV Amide in Tau Research


High-Throughput Screening for Tau Inhibitors

Acetyl-PHF6QV amide is ideal for high-throughput screening (HTS) campaigns to identify small molecule or peptide-based inhibitors of tau aggregation. Its enhanced aggregation propensity (as inferred from the hydrophobic V→V substitution [1]) provides a more stringent and faster-developing assay signal, enabling the discrimination of potent inhibitors within a condensed timeframe. The peptide's high purity (≥95% ) ensures low background and high reproducibility across large compound libraries.

Fibril Nucleation and Growth Studies

Researchers can use Acetyl-PHF6QV amide as a defined, minimal model system to dissect the fundamental biophysics of tau fibril nucleation and elongation. The N-terminal acetylation and C-terminal amidation [1] confer stability, allowing for extended kinetic studies (e.g., using ThT fluorescence [2]) without significant peptide degradation. This enables the precise determination of critical parameters such as lag time, elongation rate (k+), and critical concentration (Cc).

Amyloid Fibril Polymorph Studies

The Q→V mutation in Acetyl-PHF6QV amide is predicted to alter the peptide's aggregation pathway, potentially generating distinct fibril polymorphs [1]. This makes it a valuable tool for structural biologists using techniques like solid-state NMR, cryo-EM, and X-ray fiber diffraction to map the conformational landscape of tau aggregates. Studies on related AcPHF6 mutants have shown a range of morphologies from straight filaments to rolled sheets [3], underscoring the peptide's utility in exploring the structural diversity of tau amyloids.

Validation of Cellular and In Vivo Tauopathy Models

Acetyl-PHF6QV amide can serve as a robust positive control or exogenous seed in cellular models (e.g., tau biosensor cell lines) and in vivo models (e.g., transgenic mice) of tauopathy. Its defined, aggregation-prone sequence allows researchers to initiate or accelerate tau pathology in a controlled manner, facilitating the evaluation of downstream cellular responses and the efficacy of therapeutic interventions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-PHF6QV amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.